

# GSK2830371: A Potent and Selective Chemical Probe for Wip1 Phosphatase

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Compound of Interest		
Compound Name:	gsk2830371	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a serine/threonine phosphatase that has emerged as a critical negative regulator of the DNA damage response (DDR) and other tumor suppressor pathways.[1][2] Wip1 exerts its function by dephosphorylating and inactivating key proteins in the DDR cascade, including the tumor suppressor p53, ataxia-telangiectasia mutated (ATM), and checkpoint kinase 2 (Chk2).[3][4] Overexpression and amplification of the PPM1D gene have been identified in a variety of human cancers, making Wip1 an attractive therapeutic target.[3][5] **GSK2830371** is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase, serving as an invaluable chemical probe to investigate Wip1 biology and its therapeutic potential.[6][7]

## **Mechanism of Action**

**GSK2830371** functions as a highly selective allosteric inhibitor of Wip1 phosphatase.[6][7] It binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1, a region not conserved among other members of the PPM phosphatase family, which confers its high selectivity.[8] This allosteric inhibition prevents Wip1 from dephosphorylating its substrates, leading to the sustained phosphorylation and activation of key proteins in the DNA damage response pathway.[6][7] Furthermore, treatment with **GSK2830371** has been shown to induce the proteasomal degradation of Wip1 protein.[9][10]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **GSK2830371**, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Potency of GSK2830371

Parameter	Value	Substrate	Assay Type
IC50	6 nM	Fluorescein diphosphate (FDP)	Cell-free enzymatic assay
IC50	13 nM	phospho-p38 MAPK (T180)	Cell-free enzymatic assay

Data sourced from MedchemExpress and Selleck Chemicals.[6][11]

Table 2: Cellular Activity of GSK2830371

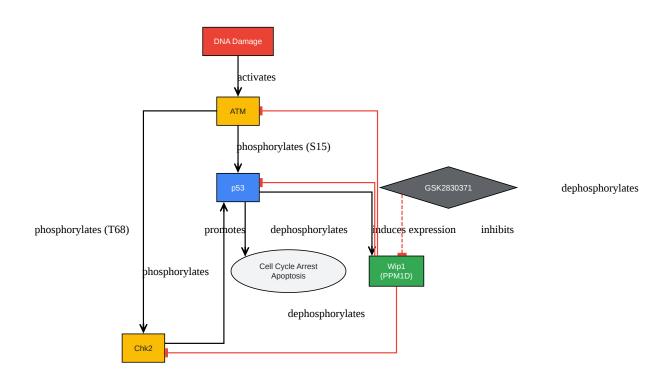
Cell Line	Genetic Background	Effect	Metric	Value
MCF-7	PPM1D- amplified, TP53 wild-type	Growth Inhibition	GI50	2.65 μM ± 0.54 (SEM)
DOHH2	Lymphoma	Tumor Growth Inhibition	% Inhibition	41% (150 mg/kg, BID)
DOHH2	Lymphoma	Tumor Growth Inhibition	% Inhibition	68% (150 mg/kg, TID)

Data sourced from MedchemExpress and Esfandiari et al., 2016.[11][12]

# **Signaling Pathways and Experimental Workflows**

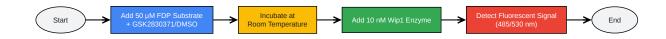
Visual representations of the Wip1 signaling pathway and common experimental workflows are provided below to facilitate understanding.





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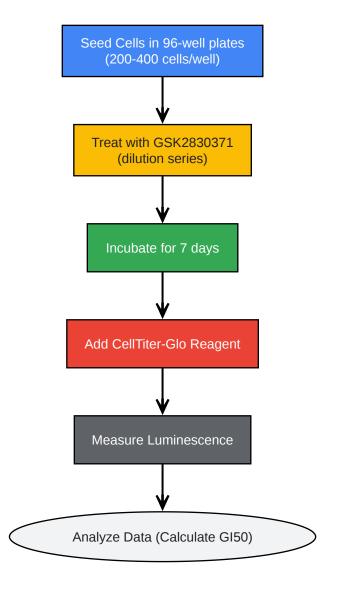
Caption: Wip1 signaling pathway in the DNA damage response.



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Caption: Workflow for in vitro Wip1 phosphatase assay.





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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]







- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. rupress.org [rupress.org]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53
   Phosphorylation and Activation in Liver Adenocarcinoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner -PMC [pmc.ncbi.nlm.nih.gov]
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